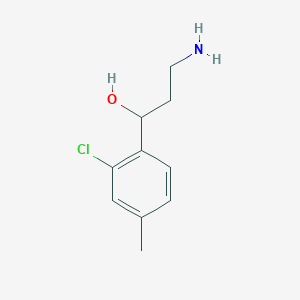

3-Amino-1-(2-chloro-4-methylphenyl)propan-1-ol

Description

3-Amino-1-(2-chloro-4-methylphenyl)propan-1-ol is a substituted amino alcohol characterized by a propan-1-ol backbone, an amino group at the third carbon, and a 2-chloro-4-methylphenyl substituent at the first carbon.

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

3-amino-1-(2-chloro-4-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H14ClNO/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10,13H,4-5,12H2,1H3 |

InChI Key |

QDRUSHIXPPRWRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CCN)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-chloro-4-methylphenyl)propan-1-ol typically involves the reaction of 2-chloro-4-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-chloro-4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of 3-amino-1-(2-chloro-4-methylphenyl)propan-1-one.

Reduction: Formation of 3-amino-1-(2-chloro-4-methylphenyl)propan-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(2-chloro-4-methylphenyl)propan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-chloro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs and their molecular characteristics:

Key Observations:

- Halogen Effects: Chloro substituents increase molecular weight and polarity compared to fluoro or methyl groups. For example, 3-Amino-3-(2,4-dichloro-phenyl)propan-1-ol (MW 220.10) is heavier than the fluoro analog (MW 205.66) .

Physicochemical Properties

Boiling Point and Solubility

While direct data on the target compound are unavailable, highlights that boiling points of alcohols increase with molecular weight and branching. The target compound’s aromatic and amino groups likely elevate its boiling point compared to simpler alcohols like propan-1-ol (b.p. ~97°C). Among analogs:

- Halogen Impact: Dichloro derivatives (e.g., ) may have higher boiling points than mono-halogenated compounds due to increased molecular weight and polarity.

- Hydrogen Bonding: The amino group enhances solubility in polar solvents compared to non-amino analogs (e.g., 2,2-Dimethyl-3-(3-tolyl)propan-1-ol in ).

Soil Mobility and Bioaccumulation

indicates that n-propanol is highly mobile in soil (log Koc = 0.633). The target compound’s larger aromatic substituents likely reduce mobility (higher log Koc) compared to n-propanol but may remain more mobile than heavily halogenated analogs like 3-Amino-3-(2,4-dichloro-phenyl)propan-1-ol .

Biological Activity

3-Amino-1-(2-chloro-4-methylphenyl)propan-1-ol, a chiral amino alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group, a hydroxyl group, and a chloro-substituted aromatic ring, which contribute to its unique chemical properties and biological interactions. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic uses.

- Molecular Formula : C10H14ClNO

- Molecular Weight : 199.68 g/mol

- Structure : The compound is characterized by a propanol backbone with a chloro-substituted aromatic ring, which enhances its lipophilicity and potential to penetrate biological membranes.

The biological activity of 3-Amino-1-(2-chloro-4-methylphenyl)propan-1-ol is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may function as an inhibitor or modulator in various biochemical pathways.

Potential Molecular Targets

- Enzymes : The compound may inhibit or modulate enzyme activities, impacting metabolic processes.

- Receptors : It may selectively bind to certain receptors, influencing signal transduction pathways.

Biological Activities

Research indicates several potential biological activities associated with 3-Amino-1-(2-chloro-4-methylphenyl)propan-1-ol:

1. Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant properties. The DPPH radical scavenging assay has been used to evaluate the antioxidant capacity of related compounds, suggesting that 3-Amino-1-(2-chloro-4-methylphenyl)propan-1-ol may also possess antioxidative effects.

2. Antimicrobial Activity

The compound's structural characteristics may contribute to antimicrobial properties, making it a candidate for further investigation in the development of antiseptic agents.

3. Modulation of Neurotransmitter Systems

Given its interaction potential with receptors, there is ongoing research into how this compound may influence neurotransmitter systems, particularly in relation to GABAergic signaling pathways.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.